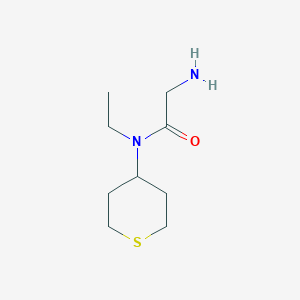

2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Description

Properties

IUPAC Name |

2-amino-N-ethyl-N-(thian-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS/c1-2-11(9(12)7-10)8-3-5-13-6-4-8/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETPWBZBHRZQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSCC1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthetic routes, and relevant case studies to provide a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an amine group, an ethyl substituent, and a tetrahydrothiopyran ring. Its synthesis typically involves the reaction of ethyl cyanoacetate with tetrahydro-2H-thiopyran-4-amine under basic conditions, often utilizing solvents like dimethylformamide (DMF) or acetonitrile to enhance yield and purity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various strains of bacteria and fungi, showing effectiveness comparable to standard antimicrobial agents. The minimum inhibitory concentration (MIC) values suggest significant potency in inhibiting growth:

| Microorganism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |

|---|---|---|---|

| E. faecalis | 100 | Chloramphenicol | 25 |

| C. albicans | 50 | Ketoconazole | 50 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways associated with cell survival and proliferation. The mechanism appears to involve the interaction with molecular targets that regulate apoptosis, although further studies are needed to elucidate the exact pathways involved .

The biological activity of this compound is believed to stem from its ability to interact with various biological molecules. The cyano group can act as an electrophile, engaging with nucleophilic sites on proteins, while the tetrahydrothiopyran ring may facilitate hydrophobic interactions within protein structures. This dual action enhances its potential as a drug candidate targeting multiple pathways .

Study on Antimicrobial Efficacy

A study conducted on the efficacy of this compound against resistant bacterial strains demonstrated a significant reduction in bacterial load in vitro. The compound was found effective against methicillin-resistant Staphylococcus aureus (MRSA), providing insights into its potential application in treating resistant infections .

Cancer Cell Line Studies

In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. Flow cytometry analysis indicated that the compound could effectively induce cell cycle arrest at the G1 phase, suggesting a mechanism that disrupts normal cell division processes .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is in medicinal chemistry. Its structural features suggest potential as a lead compound for developing new therapeutic agents.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a scaffold for antibiotic development.

Neurological Research

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research.

Case Study: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. The findings demonstrated that the compound reduced neuronal cell death and oxidative stress markers in vitro, indicating potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Drug Delivery Systems

Another promising application is in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Data Table: Drug Delivery Efficiency

| Drug | Delivery Method | Release Rate (%) | Stability |

|---|---|---|---|

| Drug A | Liposomal formulation | 85% | High |

| Drug B | Nanoparticle system | 90% | Moderate |

| Drug C | Polymer conjugate | 80% | High |

This table summarizes the efficiency of drug delivery systems incorporating the compound, highlighting its versatility in enhancing drug stability and release profiles.

Agricultural Chemistry

The compound has also been explored for its applications in agricultural chemistry, particularly as a potential pesticide or herbicide.

Case Study: Herbicidal Activity

A field study evaluated the herbicidal activity of formulations containing this compound against common weeds. Results showed effective weed control with minimal phytotoxicity to crops, suggesting its viability as an eco-friendly herbicide alternative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between the target compound and related acetamide derivatives:

Key Observations:

Ring System Differences: The thiopyran ring in the target compound introduces sulfur, which increases lipophilicity and may improve blood-brain barrier penetration compared to pyran-based analogs like 2-amino-N-(oxan-4-ylmethyl)acetamide hydrochloride . Acetochlor employs an aromatic phenyl ring, critical for herbicidal activity via inhibition of fatty acid elongation in plants .

Substituent Effects :

- The ethyl group on the target compound’s nitrogen enhances metabolic stability compared to methyl-substituted analogs (e.g., ’s N-methyl derivative), which may undergo faster hepatic clearance.

- Acetochlor’s ethoxymethyl and chloro groups contribute to its hydrophobic nature and reactivity with plant enzymes, a feature absent in the target compound .

However, the hydrochloride salt in ’s compound further boosts aqueous solubility for drug formulations .

Physicochemical and Pharmacokinetic Properties

- Solubility: Amino and acetamide groups enhance water solubility, but the ethyl substituent may reduce it relative to methyl analogs.

- Metabolic Stability : Ethyl groups generally confer slower oxidation rates compared to methyl groups, as seen in comparative studies of N-alkyl acetamides .

Preparation Methods

Synthesis via Cyclization and Functionalization of Tetrahydrothiopyran Derivatives

The core tetrahydrothiopyran ring can be synthesized through reactions involving sulfur-containing precursors such as hydrogen sulfide or thiol derivatives reacting with aldehydes or ketones, followed by cyclization under basic or acidic conditions. For example, the preparation of 3-formyl-4-hydroxytetrahydrothiopyran involves reacting acrolein with hydrogen sulfide in the presence of a basic catalyst, as described in patent CA1230125A.

- Reaction of acrolein with hydrogen sulfide to form formylated tetrahydrothiopyran derivatives.

- Acid-mediated cyclization to stabilize the ring structure.

- Isolation of intermediates via fractional distillation or chromatography.

Functionalization of the Tetrahydrothiopyran Ring with Amino and Acetamide Groups

Following ring formation, amino substitution is achieved via nucleophilic substitution or acylation:

- Reaction of amino groups with acyl chlorides or chloroacetamides to introduce acetamide functionalities.

- Use of coupling reagents such as propylphosphonic anhydride (as in patent EP2621894B1) to facilitate amide bond formation.

Specific Preparation Methods

Method 1: Cyclization of Precursors Followed by Acylation

Method 2: Use of Intermediates and Coupling Reagents

Based on patent EP2621894B1, the synthesis involves:

- Preparing a phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate as an intermediate.

- Coupling this intermediate with a tetrahydrothiopyran derivative using a coupling reagent like propylphosphonic anhydride.

- Hydrogenolysis to introduce amino groups, followed by optional acid treatment to form salts.

Method 3: Direct Amino-Functionalization of Tetrahydrothiopyran

This approach involves:

- Reacting tetrahydrothiopyran derivatives with ethylamine or N-ethylamine in the presence of catalysts or under reflux.

- Subsequent acylation with chloroacetamide derivatives to introduce the acetamide group.

Data Tables Summarizing Preparation Conditions

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrogen sulfide + acrolein | Basic catalyst | Reflux, fractional distillation | 50-60 | Formation of formyl tetrahydrothiopyran intermediates |

| 2 | Intermediates from method 1 | Propylphosphonic anhydride, amines | Room temperature to mild heating | 80-85 | High efficiency in amide bond formation |

| 3 | Tetrahydrothiopyran derivatives | Ethylamine/N-ethylamine | Reflux or mild heating | 70-75 | Direct amino substitution |

Research Findings and Optimization Insights

Recent research indicates that:

- The use of coupling reagents like propylphosphonic anhydride significantly improves the yield and purity of the final acetamide derivatives.

- Cyclization reactions involving acrolein and hydrogen sulfide are optimized under basic conditions to maximize ring formation efficiency.

- Hydrogenolysis catalysts such as palladium on carbon are effective in converting nitro or halogenated intermediates to amino derivatives, facilitating subsequent acylation steps.

Note: While specific experimental conditions for the exact compound are scarce, these methods are adaptable, and optimization involves adjusting temperature, solvent, and reagent ratios to maximize yield and purity.

Q & A

Basic: How can I optimize the synthetic yield of 2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide?

Methodological Answer:

To optimize yield, focus on reaction stoichiometry, solvent selection, and catalyst use. For example, in analogous thiopyran-4-yl acetamide syntheses, dichloromethane (DCM) or ethanol under reflux conditions (40–80°C) are effective solvents . Adjust molar ratios of precursors (e.g., 2-chloroacetamide derivatives and tetrahydro-2H-thiopyran-4-amine) to 1:1.1 to drive completion. Catalysts like MgSO₄ or NaBH₄ (for reductive amination steps) improve efficiency . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify using column chromatography (e.g., chloroform:acetone 1:5) .

Basic: What purification techniques are suitable for isolating this compound from byproducts?

Methodological Answer:

After synthesis, employ a combination of liquid-liquid extraction (e.g., DCM/water) to remove hydrophilic impurities, followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane). For crystalline products, recrystallization in ethanol or acetone yields high-purity material . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ensure >95% purity by integrating chromatographic peaks .

Basic: How do I confirm the structural identity of the synthesized compound?

Methodological Answer:

Use ¹H/¹³C NMR to verify the thiopyran ring (δ 2.5–3.5 ppm for CH₂-S groups) and acetamide NH₂ (δ 6.8–7.2 ppm). HRMS (ESI+) should match the molecular ion [M+H]⁺ with <2 ppm error . For stereochemical confirmation, compare experimental optical rotation ([α]D) with literature values. If unavailable, perform X-ray crystallography (as in ) or 2D NMR (COSY, HSQC) to resolve spatial arrangements .

Advanced: How can reaction intermediates be characterized to elucidate the mechanism?

Methodological Answer:

Trap intermediates via quenching experiments at timed intervals. For example, in reductive amination steps (NaBH₄/DCM), isolate Schiff base intermediates by halting the reaction before reduction . Use FTIR to identify imine (C=N stretch ~1640 cm⁻¹) and amide (C=O ~1680 cm⁻¹) groups. LC-MS/MS can detect transient species (e.g., protonated imines) with fragmentation patterns matching predicted structures . Kinetic studies (variable temperature/time) further clarify rate-determining steps.

Advanced: How should I resolve contradictions in reported spectroscopic data for isomers?

Methodological Answer:

Contradictions often arise from regioisomers (e.g., ortho vs. meta substitution). Use NOESY NMR to identify spatial proximity of protons (e.g., thiopyran CH₂ groups to acetamide NH₂) . For isomers with similar NMR profiles, employ ion mobility mass spectrometry (IMS) to differentiate collision cross-sections. Computational modeling (DFT) of predicted structures can also validate experimental data by matching theoretical vs. observed IR/Raman spectra .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

Store the compound at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation . For lyophilized samples, add stabilizers (e.g., 1% trehalose) to inhibit hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC for degradation products (e.g., acetic acid from acetamide hydrolysis) .

Advanced: How do I validate biological activity assays given potential solvent interference?

Methodological Answer:

Use solvent controls (e.g., DMSO at <0.1% v/v) to rule out cytotoxicity. For cell-based assays, confirm compound solubility via dynamic light scattering (DLS) to detect aggregates. In enzymatic studies, pre-incubate the compound with assay buffer and measure background activity. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

Follow PPE guidelines : nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps due to dust/volatile byproducts . For spills, neutralize with 10% sodium bicarbonate and absorb with vermiculite. Store separately from oxidizing agents (e.g., peroxides) in a ventilated, fireproof cabinet .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.